molecular formula C21H26F3N5O4 B7425849 H-DL-Pro-bAla-Unk.TFA

H-DL-Pro-bAla-Unk.TFA

Cat. No.: B7425849
M. Wt: 469.5 g/mol
InChI Key: MIRBCEWAJKQTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “H-DL-Pro-bAla-Unk.TFA” is a synthetic peptide derivative featuring a racemic mixture of proline (DL-Pro), β-alanine (bAla), and an unspecified component (“Unk”), with trifluoroacetic acid (TFA) as a counterion. Such compounds are commonly utilized in peptide synthesis and biochemical research for their stability and solubility properties.

Properties

IUPAC Name

N-[3-[[3-(imidazol-1-ylmethyl)phenyl]methylamino]-3-oxopropyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2.C2HF3O2/c25-18(6-8-22-19(26)17-5-2-7-21-17)23-12-15-3-1-4-16(11-15)13-24-10-9-20-14-24;3-2(4,5)1(6)7/h1,3-4,9-11,14,17,21H,2,5-8,12-13H2,(H,22,26)(H,23,25);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRBCEWAJKQTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCCC(=O)NCC2=CC(=CC=C2)CN3C=CN=C3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-DL-Pro-bAla-Unk.TFA” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

In industrial settings, the production of “this compound” follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The purification of the peptide involves high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

“H-DL-Pro-bAla-Unk.TFA” can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or iodine.

    Reduction: Reduction reactions can be carried out using agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Substitution reactions can occur at specific amino acid residues using reagents like N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Dithiothreitol in phosphate-buffered saline.

    Substitution: EDC in the presence of N-hydroxysuccinimide (NHS).

Major Products Formed

The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction of these bonds yields free thiol groups.

Scientific Research Applications

“H-DL-Pro-bAla-Unk.TFA” has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide bond formation and cleavage.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of “H-DL-Pro-bAla-Unk.TFA” involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved may include signal transduction cascades or enzymatic catalysis, depending on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Hypothetical Comparison with Peptide Derivatives

Property H-DL-Pro-bAla-Unk.TFA (Hypothetical) Generic Peptide Derivatives (e.g., H-Pro-Ala-OH) Fluorinated Acids (e.g., PFBA, Gen-X)
Chemical Class Peptide derivative Peptides PFAS (fluorinated surfactants)
Functional Groups Amide bonds, TFA counterion Amide bonds, carboxylic acids Carboxylic acids with perfluorinated chains
Applications Biochemical research Drug design, enzyme studies Industrial surfactants, coatings
Stability Moderate (TFA enhances solubility) Variable High thermal/chemical resistance
Toxicity Unreported Low to moderate High persistence, bioaccumulative risks

Key Discrepancies in Evidence Relevance

For instance:

  • PFAS (e.g., PFBA, CAS RN 375-22-4) are characterized by fully fluorinated carbon chains and are used in non-stick coatings .
  • This compound likely contains amide bonds and a TFA counterion, typical in peptide chemistry but unrelated to PFAS’s environmental persistence or industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.